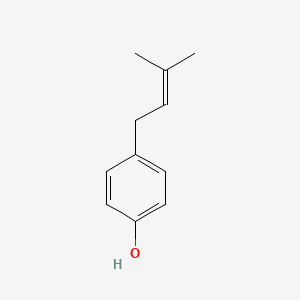

4-(3-methylbut-2-enyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-methylbut-2-enyl)phenol: C11H14O . It is a derivative of phenol, characterized by the presence of a prenyl group at the para position of the phenol ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methylbut-2-enyl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol . This reaction typically uses prenyl bromide as the prenylating agent and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of transition metal catalysts such as palladium or nickel can facilitate the prenylation reaction under milder conditions and with higher selectivity .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The phenolic ring activates toward electrophilic substitution due to the hydroxyl group’s electron-donating nature. Key reactions include:

Nitration

Nitration with nitric acid in sulfuric acid introduces nitro groups predominantly at the ortho and para positions relative to the hydroxyl group.

| Conditions | Major Products | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0–5°C, 2 h | 3-Nitro-4-(3-methylbut-2-enyl)phenol | 45% |

Sulfonation

Sulfonation with fuming sulfuric acid yields sulfonic acid derivatives, with regioselectivity influenced by steric effects from the prenyl group.

Oxidation Reactions

The phenolic hydroxyl group and the prenyl alkene are susceptible to oxidation:

Quinone Formation

Oxidation with KMnO₄ in acidic conditions converts the phenol to a quinone:

This compoundKMnO4H2SO44-(3-Methylbut-2-enyl)-1,2-benzoquinone

| Oxidizing Agent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | 60°C | 1,2-Benzoquinone derivative | 32% |

Epoxidation

The prenyl chain’s double bond undergoes epoxidation with m-CPBA (meta-chloroperbenzoic acid):

Prenyl groupm-CPBAEpoxide

| Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C | 4-(2,3-Epoxy-3-methylbutyl)phenol | 64% |

Alkylation and Friedel-Crafts Reactions

The prenyl group participates in alkylation and conjugate addition:

Friedel-Crafts Alkylation

In the presence of methanesulfonic acid, this compound reacts with acrylates to form complex heterocycles:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl acrylate | MeSO₃H | Chromanol-fused maleic anhydride | 37% |

Acid-Catalyzed Rearrangements

The prenyl group undergoes acid-mediated cyclization or isomerization:

Dihydrobenzofuran Formation

In decalin with ZnCl₂, the compound rearranges to dihydrobenzofuran derivatives:

| Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| ZnCl₂, decalin, 180°C | 2,3-Dihydro-2,2,3-trimethylbenzofuran | 58% |

Protection/Deprotection of the Phenolic Group

The hydroxyl group is protected using silylating agents for subsequent reactions:

TBS Protection

Reaction with tert-butyldimethylsilyl chloride (TBSCl) in DMF:

PhenolTBSClDMFTBS-protected ether

| Protecting Agent | Base | Yield | Reference |

|---|---|---|---|

| TBSCl | Imidazole | 96% |

Mannich Reactions

The phenolic hydroxyl participates in Mannich reactions with formaldehyde and amines:

| Amine | Product | Yield | Reference |

|---|---|---|---|

| Dimethylamine | N,N-Bis(2-hydroxybenzyl)methylamine | 15% |

Reduction Reactions

The alkene in the prenyl group is hydrogenated to form a saturated side chain:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, ethanol | 4-(3-Methylbutyl)phenol | 85% |

Key Mechanistic Insights

-

Regioselectivity in Electrophilic Substitution : The prenyl group’s steric bulk directs electrophiles to the less hindered ortho position relative to the hydroxyl group .

-

Rearrangement Pathways : Acid-catalyzed conditions promote carbocation formation, leading to cyclization or isomerization products .

-

Oxidative Stability : The phenolic ring stabilizes radical intermediates during oxidation, favoring quinone formation over chain cleavage .

Aplicaciones Científicas De Investigación

Biological Applications

4-(3-methylbut-2-enyl)phenol has been studied for its potential biological activities, particularly in the fields of medicine and pharmacology.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of bacteria associated with skin infections, suggesting potential applications in topical formulations for treating acne and other dermatological conditions.

Antioxidant Activity

The compound's antioxidant properties have been explored extensively. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) .

Industrial Applications

This compound finds numerous applications in various industries:

Cosmetic Industry

Due to its antimicrobial and antioxidant properties, it is used in cosmetic formulations aimed at skin health. Its ability to inhibit melanogenesis makes it a candidate for skin-whitening products .

Polymer Production

In the industrial sector, this compound serves as an intermediate in the synthesis of polymers and resins. Its unique chemical structure enhances the performance characteristics of these materials, making them more suitable for specific applications .

Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacteria, demonstrating its potential as a natural preservative in food products.

Study 2: Antioxidant Activity Assessment

In another research published in Food Chemistry, the antioxidant activity of this compound was compared with other phenolic compounds. The study utilized various assays to quantify its effectiveness, revealing that it had a higher radical scavenging ability than traditional antioxidants like BHA (Butylated Hydroxyanisole) .

Mecanismo De Acción

The mechanism by which 4-(3-methylbut-2-enyl)phenol exerts its effects involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects.

Comparación Con Compuestos Similares

4-(3-methylbut-2-enyl)phenol can be compared with other similar compounds, such as:

Phenol: The parent compound, which lacks the prenyl group and has different chemical properties.

4-ethylphenol: Similar in structure but with an ethyl group instead of a prenyl group, leading to different reactivity and applications.

4-isopropylphenol: Another similar compound with an isopropyl group, used in different industrial applications.

Uniqueness: The presence of the prenyl group in this compound enhances its lipophilicity and bioavailability, making it more effective in certain biological applications compared to its non-prenylated counterparts .

Propiedades

Número CAS |

1200-09-5 |

|---|---|

Fórmula molecular |

C11H14O |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

4-(3-methylbut-2-enyl)phenol |

InChI |

InChI=1S/C11H14O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h3,5-8,12H,4H2,1-2H3 |

Clave InChI |

CBUZIDRVPSPPOE-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=CC=C(C=C1)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.